molecular formula C15H22O4S B14179994 (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate CAS No. 922523-54-4

(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate

Cat. No.: B14179994
CAS No.: 922523-54-4
M. Wt: 298.4 g/mol
InChI Key: PNRZIPVYGGRQTP-OLZOCXBDSA-N
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Description

(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate is a chiral compound with potential applications in various fields of chemistry and industry. The compound features a unique structure that includes both a ketone and a sulfonate group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate typically involves the reaction of (2R,4S)-2,4-Dimethyl-5-oxohexanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: (2R,4S)-2,4-Dimethyl-5-oxohexanoic acid.

    Reduction: (2R,4S)-2,4-Dimethyl-5-hydroxyhexyl 4-methylbenzene-1-sulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues, while the ketone group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzoate
  • (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylphenylsulfone
  • (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylphenylsulfonamide

Uniqueness

(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a ketone and a sulfonate group in its structure. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

922523-54-4

Molecular Formula

C15H22O4S

Molecular Weight

298.4 g/mol

IUPAC Name

[(2R,4S)-2,4-dimethyl-5-oxohexyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H22O4S/c1-11-5-7-15(8-6-11)20(17,18)19-10-12(2)9-13(3)14(4)16/h5-8,12-13H,9-10H2,1-4H3/t12-,13+/m1/s1

InChI Key

PNRZIPVYGGRQTP-OLZOCXBDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)C[C@H](C)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CC(C)C(=O)C

Origin of Product

United States

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